4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-14(25-16(22-10)13-7-2-3-8-21-13)15(24)23-12-6-4-5-11(9-12)17(18,19)20/h2-9H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWHCMAZRPGELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The pyridine ring can be introduced through a subsequent cyclization reaction. The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Reaction:
Table 1: Synthetic Conditions and Yields
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 2,4-DCl-5-MePhSO₂Cl | DCM | Et₃N | 0–25°C | 75 |
| 2,4-DCl-5-MePhSO₂Cl | THF | DIPEA | 25°C | 68 |
Reactivity of the Sulfonyl Group
The sulfonamide moiety exhibits moderate stability under acidic and basic conditions but undergoes hydrolysis under prolonged heating (>80°C) in concentrated HCl or NaOH, yielding the corresponding sulfonic acid and 4-methoxypiperidine .
Hydrolysis Reaction:
Table 2: Hydrolysis Kinetics
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| 6M HCl, 80°C | 12 | 95 |
| 2M NaOH, 60°C | 24 | 40 |
Electrophilic Aromatic Substitution (EAS)
The 2,4-dichloro-5-methyl
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, compounds similar to 4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide have been evaluated for their antiproliferative effects against various human cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit specific pathways involved in cancer cell proliferation. In vitro studies have shown its effectiveness against cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
-
Case Studies :
- In one study, thiazole derivatives were subjected to the National Cancer Institute's NCI-60 screening program, revealing significant activity against multiple cancer types .
- Another investigation reported that certain thiazole derivatives led to apoptosis in cancer cells through mitochondrial dysfunction .
Antimicrobial Activity
Beyond anticancer properties, thiazole derivatives have also been explored for their antimicrobial effects. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal pathogens.
- Research Findings :
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole rings and subsequent modifications to introduce the pyridine and trifluoromethyl groups.
- Synthetic Pathways :
- Various synthetic routes have been documented in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
- Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Future Perspectives
The ongoing research into this compound highlights its potential as a lead compound for drug development. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Formulation Development : To improve bioavailability and target delivery systems.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib)
- Key Differences : Dasatinib replaces the 2-pyridinyl group with a pyrimidinyl-piperazinyl substituent and introduces a chloro-methylphenyl group.
- Biological Activity: Dasatinib is a pan-Src kinase inhibitor with nanomolar potency, demonstrating the importance of the thiazole-carboxamide scaffold in kinase targeting. In contrast, the target compound's 2-pyridinyl and trifluoromethylphenyl groups may confer distinct selectivity or solubility .
- SAR Insight: The 2-aminothiazole template is critical for kinase binding, but substituent variations (e.g., pyridinyl vs. pyrimidinyl) modulate target specificity .
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Key Differences : The 2-pyridinyl group is replaced with a 3,4-dimethoxyphenyl ring.
- No direct biological data are available, but such substitutions are common in optimizing pharmacokinetics .
Analogues with Trifluoromethylphenyl Groups
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide
- Key Differences : Features an isoxazole ring instead of thiazole.
- Pharmacokinetics : The isoxazole prodrug is metabolized to release anti-inflammatory agents, highlighting how ring systems influence metabolic stability and prodrug design .
Pyridinyl-Substituted Analogues
4-Methyl-2-(2-propylpyridin-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide
- Key Differences : The pyridinyl group is at position 4 (vs. position 2 in the target compound) and includes a tetrahydrofuran-methyl substituent.
- SAR Insight : Pyridinyl positional isomers (2- vs. 4-) can drastically alter binding affinities due to spatial orientation differences in target interactions .
Comparative Data Table
Research Findings and Implications
- Synthesis Flexibility : The target compound’s synthesis route is adaptable for generating analogues (e.g., varying pyridinyl positions or aryl groups), enabling rapid SAR exploration.
- Trifluoromethylphenyl Role : The 3-(trifluoromethyl)phenyl group enhances metabolic stability and hydrophobic interactions, a feature shared with anti-inflammatory and agrochemical compounds .
- Pyridinyl vs.
Biological Activity
4-Methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H12F3N3OS
- Molecular Weight : 363.36 g/mol
- CAS Number : 870223-96-4
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which include a thiazole ring and a pyridine moiety. These features contribute to its interactions with various biological targets.
1. Anticancer Activity
Research has demonstrated that thiazole derivatives can exhibit potent anticancer properties. In studies involving similar compounds, the presence of the thiazole ring was crucial for cytotoxic activity against various cancer cell lines.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the Bcl-2 family proteins. For instance, derivatives with methyl substitutions have shown enhanced activity against cancer cells by promoting apoptosis through mitochondrial pathways .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Example A | 1.61 ± 1.92 | Bcl-2 Inhibition |
| Example B | 1.98 ± 1.22 | Cytotoxicity in A-431 Cells |
2. Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes positions it as a potential candidate for treating inflammatory diseases.
- Study Findings : A series of thiazole carboxamide derivatives were synthesized and evaluated for COX inhibition, revealing promising results that suggest this compound could effectively reduce inflammation .
3. Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been documented in various studies, indicating their capability to modulate neurotransmitter systems.
- Research Insights : Certain thiazole analogues demonstrated significant anticonvulsant effects in animal models, suggesting that modifications in the thiazole structure can enhance efficacy .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a related thiazole derivative on human liver carcinoma cells (HepG2). The results indicated that the compound exhibited significant growth inhibition with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.
Case Study 2: COX Inhibition
In another study focusing on inflammatory responses, researchers synthesized several thiazole carboxamide derivatives and evaluated their COX inhibitory activities. Compounds similar to this compound showed promising results in reducing inflammatory markers in vitro.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.
- Coupling reactions : Amide bond formation between the thiazole carboxyl group and the 3-(trifluoromethyl)phenylamine moiety using coupling agents like EDCl/HOBt or DCC .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC and HPLC . Key reagents include dichloromethane or ethanol as solvents, with temperature control (e.g., reflux at 80°C) to optimize yields .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- NMR spectroscopy : H and C NMR to verify aromatic protons, pyridinyl/thiazole rings, and trifluoromethyl groups.
- IR spectroscopy : Confirmation of carboxamide (C=O stretch at ~1650 cm) and thiazole ring vibrations .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Target kinases or proteases due to the thiazole-pyridine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility and stability tests : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Derivatization : Introduce substituents at the pyridinyl or trifluoromethylphenyl positions to modulate electronic effects. For example, replacing CF with Cl or OCH to study hydrophobicity .
- Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., EGFR or COX-2) and validate via X-ray crystallography .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole nitrogen) using QSAR models .
Q. What strategies resolve contradictory bioactivity data across different studies?
- Dose-response reevaluation : Confirm EC/IC values across multiple assays (e.g., fluorescence vs. luminescence-based readouts) .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies in in vitro vs. in vivo results .
- Batch variability analysis : Compare synthetic batches for purity (>98% by HPLC) and polymorphic forms (via XRD) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic studies : Monitor intermediate formation during thiazole cyclization using in situ FTIR or F NMR .
- Isotopic labeling : Introduce C or N labels to trace carboxamide bond formation pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states and activation energies for cyclization steps .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) with immobilized receptors .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for mechanistic insights .
- Thermal shift assays (TSA) : Monitor protein thermal stability shifts upon ligand binding to confirm target engagement .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve thiazole ring formation efficiency .
- Flow chemistry : Continuous processing to minimize side reactions and enhance reproducibility .
- Green chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer, scalable protocols .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix effects : Use isotope-labeled internal standards (e.g., C-analog) for LC-MS/MS quantification in plasma .
- Low solubility : Pre-treat samples with DMSO/cremophor mixtures to avoid precipitation during extraction .
- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 400 → 245) to achieve sub-nanomolar sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
